molecular formula C9H19N3O B3165188 (3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol CAS No. 897652-69-6

(3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol

Cat. No. B3165188
CAS RN: 897652-69-6
M. Wt: 185.27
InChI Key: QWAZYYLOVOHAMB-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol is a chemical compound that is commonly referred to as MPPO. It has been extensively studied for its potential use in various scientific research applications. MPPO is a chiral molecule and is commonly used in the synthesis of other chiral compounds.

Mechanism of Action

The mechanism of action of MPPO is not fully understood. However, it is believed to act as a chiral auxiliary in the synthesis of other chiral compounds. MPPO can also act as a ligand in the synthesis of chiral metal complexes.
Biochemical and Physiological Effects:
MPPO has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and non-carcinogenic. It has been used in various lab experiments without any significant adverse effects.

Advantages and Limitations for Lab Experiments

The main advantage of using MPPO in lab experiments is its chiral nature. It can be used as a chiral auxiliary in the synthesis of other chiral compounds, which is important in many scientific research applications. However, the main limitation of using MPPO is its cost. It is a relatively expensive compound, which can limit its use in certain lab experiments.

Future Directions

There are many future directions for research on MPPO. One area of research could be the optimization of the synthesis method to improve the yield and reduce the cost of the compound. Another area of research could be the development of new applications for MPPO in scientific research. Finally, the use of MPPO in the synthesis of new chiral compounds could be an area of future research.

Scientific Research Applications

MPPO has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of MPPO is in the synthesis of other chiral compounds. MPPO can be used as a chiral auxiliary in the asymmetric synthesis of various compounds. It has also been used as a ligand in the synthesis of chiral metal complexes.

properties

IUPAC Name

(3S,4S)-4-(4-methylpiperazin-1-yl)pyrrolidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O/c1-11-2-4-12(5-3-11)8-6-10-7-9(8)13/h8-10,13H,2-7H2,1H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAZYYLOVOHAMB-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CNCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2CNC[C@@H]2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol
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(3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol
Reactant of Route 6
(3S,4S)-4-(4-Methylpiperazin-1-yl)pyrrolidin-3-ol

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